2-Bromobenzyl 2-[(4-methylbenzoyl)amino]acetate
Overview
Description
2-Bromobenzyl 2-[(4-methylbenzoyl)amino]acetate is an organic compound that features a bromobenzyl group and a methylbenzoyl amino group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzyl 2-[(4-methylbenzoyl)amino]acetate typically involves the following steps:
Bromination of Benzyl Acetate: Benzyl acetate is brominated using bromine in the presence of a catalyst such as iron powder.
Amidation: The brominated benzyl acetate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated monitoring systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzyl 2-[(4-methylbenzoyl)amino]acetate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions are used.
Major Products
Substitution: Products include azido derivatives or thiocyanate derivatives.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include primary or secondary alcohols.
Scientific Research Applications
2-Bromobenzyl 2-[(4-methylbenzoyl)amino]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromobenzyl 2-[(4-methylbenzoyl)amino]acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl bromide: Shares the bromobenzyl group but lacks the methylbenzoyl amino group.
4-Methylbenzoyl chloride: Contains the methylbenzoyl group but lacks the bromobenzyl and acetate groups.
Uniqueness
2-Bromobenzyl 2-[(4-methylbenzoyl)amino]acetate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity .
Properties
IUPAC Name |
(2-bromophenyl)methyl 2-[(4-methylbenzoyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-12-6-8-13(9-7-12)17(21)19-10-16(20)22-11-14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASMCYBGAHGNPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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